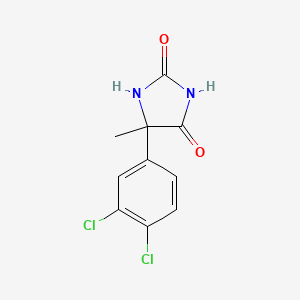
Tetrabutylammonium thiocyanate
概要
説明
Tetrabutylammonium thiocyanate, also known as Tetrabutylammonium rhodanide, is a quaternary ammonium salt . It is widely used as a reagent in organic chemistry, especially for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It can also be used as an electrolyte in electrochemical devices and as a phase transfer catalyst in organic synthesis .
Synthesis Analysis
Tetrabutylammonium thiocyanate has been shown to catalyze the addition of trimethylsilyl cyanide to aldehydes . This reaction mechanism has been studied using a combination of kinetic and spectroscopic methods .Molecular Structure Analysis
The molecular weight of Tetrabutylammonium thiocyanate is 300.55 . The linear formula is (CH3CH2CH2CH2)4N (SCN) .Chemical Reactions Analysis
Tetrabutylammonium thiocyanate has been shown to catalyze the addition of trimethylsilyl cyanide to aldehydes . The reactions can exhibit first or second order kinetics corresponding to three different reaction mechanisms . Spectroscopic evidence for the formation of hypervalent silicon species is obtained for reaction between all of the tetrabutylammonium salts and trimethylsilyl cyanide .Physical And Chemical Properties Analysis
Tetrabutylammonium thiocyanate has a molecular weight of 300.55 . Its melting point is 120-123 °C .科学的研究の応用
- Researchers use these ionic liquids as electrolytes in batteries, supercapacitors, and fuel cells due to their non-flammability and high ionic conductivity .
- Investigations focus on anion size and shape, which impact the plastic phases’ behavior. Understanding these properties aids in designing better materials for applications like sensors and energy storage .
- Notably, it demonstrates excellent catalytic efficacy in the synthesis of N-aryl amines and 1-alkyl/aryl-2-(1-arylsulfonyl alkyl) benzimidazoles .
Ionic Liquids and Electrochemistry
Plastic Crystals and Transport Properties
Catalysis
Semi-Clathrate Hydrates
作用機序
Target of Action
Tetrabutylammonium thiocyanate is a quaternary ammonium salt . It primarily targets aldehydes, acting as a catalyst in their reactions . Aldehydes play a crucial role in various biochemical processes, including energy production and the formation of structural components in cells.
Mode of Action
Tetrabutylammonium thiocyanate acts as a Lewis base, catalyzing the addition of trimethylsilyl cyanide to aldehydes . This interaction results in the formation of hypervalent silicon species , which are key intermediates in many chemical reactions.
Result of Action
The primary result of tetrabutylammonium thiocyanate’s action is the catalysis of reactions involving aldehydes . This can lead to the synthesis of various compounds, depending on the specific aldehyde and reaction conditions. For example, it has been shown to be an excellent catalyst for the synthesis of cyanohydrin trimethylsilyl ethers .
Action Environment
The action of tetrabutylammonium thiocyanate can be influenced by environmental factors. For instance, the presence of water in the reaction mixture accelerates the reactions it catalyzes, due to a change in the reaction mechanism from Lewis to Brønsted base catalysis
Safety and Hazards
Tetrabutylammonium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands and face thoroughly after handling, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
tetrabutylazanium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBFZCIFFBTEW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190196 | |
| Record name | Tetrabutylammonium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium thiocyanate | |
CAS RN |
3674-54-2 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of tetrabutylammonium thiocyanate in chemical synthesis?
A1: Tetrabutylammonium thiocyanate serves as a valuable reagent and catalyst in various organic reactions. Notably, it facilitates the conversion of substituted aryl thioureas to 2-aminobenzothiazoles. [] This transformation utilizes tetrabutylammonium thiocyanate in conjunction with benzyltrimethylammonium tribromide, offering a controlled and efficient synthetic route. [] Additionally, tetrabutylammonium thiocyanate plays a crucial role in catalyzing the addition of trimethylsilyl cyanide to aldehydes, leading to the formation of cyanohydrin trimethylsilyl ethers. []
Q2: How does the solvent environment influence the behavior of tetrabutylammonium thiocyanate?
A2: Studies on the conductivity of tetrabutylammonium thiocyanate in various solvents reveal significant insights into its solvation behavior. In 1-propoxy-2-propanol, the compound exhibits ion association, influenced by both coulombic and non-coulombic interactions with the solvent. [] Research utilizing γ-butyrolactone, N,N-dimethylacetamide, and their mixtures demonstrates that the solvation of the thiocyanate anion changes depending on the solvent composition. [] The choice of solvent directly impacts the ionic association, conductivity, and overall reactivity of tetrabutylammonium thiocyanate. [, ]
Q3: Can you elaborate on the catalytic mechanism of tetrabutylammonium thiocyanate in the addition of trimethylsilyl cyanide to aldehydes?
A3: Tetrabutylammonium thiocyanate can act as either a Lewis or Brønsted base catalyst in this reaction, depending on the presence of water. [] Kinetic and spectroscopic investigations suggest that the reaction can proceed through three distinct mechanisms, leading to first or second order kinetics. [] Interestingly, spectroscopic data hints at the formation of hypervalent silicon species during the reaction of tetrabutylammonium thiocyanate with trimethylsilyl cyanide. [] The presence of water shifts the mechanism towards Brønsted base catalysis, enhancing the reaction rate. []
Q4: Are there any spectroscopic techniques employed to study tetrabutylammonium thiocyanate?
A4: Beyond its use in synthetic applications, tetrabutylammonium thiocyanate has been investigated using various spectroscopic methods. FTIR spectroscopy, for instance, provides valuable information about the ionic association of tetrabutylammonium thiocyanate in binary solvent mixtures. [] This technique allows researchers to observe shifts in the vibrational frequencies of functional groups within the solvent, providing insights into ion-ion, ion-solvent, and solvent-solvent interactions. [] Furthermore, 1H-NMR spectroscopy has been utilized to study the behavior of polymeric ruthenium complexes containing thiocyanate ligands. []
Q5: What insights do conductivity studies offer into the properties of tetrabutylammonium thiocyanate in solution?
A5: Conductivity measurements provide crucial information about the ionic behavior of tetrabutylammonium thiocyanate in various solvents. In acetonitrile, for example, the compound exhibits slight ionic association. [] The analysis of conductivity data, using models like the Fuoss conductance-concentration equation, allows for the determination of key parameters such as limiting molar conductance, association constant, and association diameter. [, ] These parameters offer a quantitative understanding of the ion-solvent interactions and the extent of ion pairing, shedding light on the compound's behavior in solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



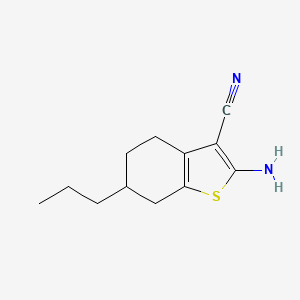
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
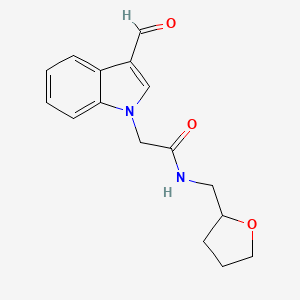
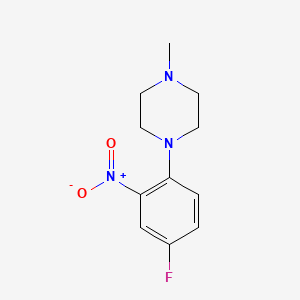
![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
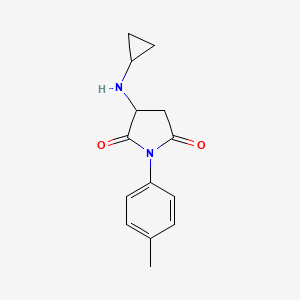
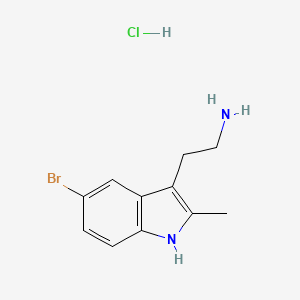


![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)


